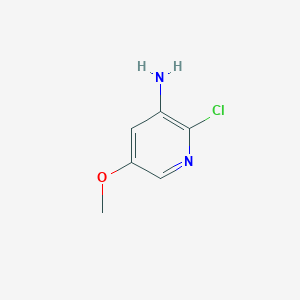

2-Chloro-5-methoxypyridin-3-amine

Descripción general

Descripción

2-Chloro-5-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and an amino group at the third position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-amine. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions to introduce the chlorine atom at the desired position.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxypyridin-3-amine is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method provides a versatile and efficient route to synthesize this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-methoxypyridin-3-amine undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often utilized.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.

Reduction: Products include amines derived from the reduction of nitro groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 2-Chloro-5-methoxypyridin-3-amine exhibit promising antibacterial properties. A study highlighted that certain substituted pyridine derivatives demonstrated stronger antibacterial activity against resistant bacterial strains compared to other analogs. Specifically, the compound showed significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Therapeutic Potential

This compound is being investigated for its role in modulating immune responses, particularly through its interaction with the CCR9/CCL25 axis. This pathway is crucial in inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. Compounds targeting this interaction have shown potential in preclinical models, suggesting a therapeutic avenue for treating such conditions .

Agricultural Applications

The compound is also relevant in the agricultural sector, particularly as an intermediate in the synthesis of herbicides. For instance, it can be transformed into more complex structures that possess herbicidal activity against specific weed species, thereby enhancing crop yield and management strategies .

Case Study 1: Antibacterial Efficacy

A study conducted on various pyridine derivatives, including this compound, evaluated their efficacy against a range of bacterial strains. The findings indicated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against resistant strains. The structure-activity relationship (SAR) analysis provided insights into modifications that could enhance potency .

| Compound | Activity Against MRSA | Notes |

|---|---|---|

| This compound | Significant | Effective against resistant strains |

| Other derivatives | Variable | Less effective compared to the target compound |

Case Study 2: Inflammatory Bowel Disease Research

Research into the modulation of the CCR9/CCL25 axis using this compound analogs has shown promise in reducing inflammation in animal models of IBD. The compounds demonstrated a capacity to decrease the infiltration of CCR9+ T lymphocytes in inflamed tissues, suggesting a potential therapeutic mechanism for managing IBD symptoms .

| Model | Treatment | Outcome |

|---|---|---|

| Mouse model of IBD | CCR9 antagonists | Reduced inflammation and symptom severity |

| Human-derived cell lines | 2-Chloro derivatives | Inhibition of T cell migration |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-methoxypyridin-3-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-methylpyridin-3-amine: Similar structure with a methyl group instead of a methoxy group.

2-Chloro-5-ethoxypyridin-3-amine: Similar structure with an ethoxy group instead of a methoxy group.

2-Chloro-5-hydroxypyridin-3-amine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Chloro-5-methoxypyridin-3-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic pathways. The methoxy group also enhances the compound’s solubility in organic solvents, which can be advantageous in certain applications .

Actividad Biológica

2-Chloro-5-methoxypyridin-3-amine (CAS No. 720666-45-5) is a pyridine derivative that has attracted attention for its diverse biological activities. This compound features a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring, influencing its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against:

- Gram-positive bacteria : The compound has been tested against strains such as Staphylococcus aureus and Bacillus subtilis, with promising results indicating inhibition of bacterial growth.

- Gram-negative bacteria : It has also shown activity against Escherichia coli and Pseudomonas aeruginosa, which are often resistant to conventional antibiotics.

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.63 |

| Escherichia coli | 2.50 |

| Pseudomonas aeruginosa | 1.00 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

- Inhibition of Cell Wall Synthesis : The compound may inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Disruption of Membrane Integrity : It could compromise bacterial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : By targeting key metabolic enzymes, it may disrupt essential biochemical processes in pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring significantly affect the biological activity of derivatives related to this compound. Key findings include:

- Chlorine Substitution : The presence of chlorine at the 2-position enhances antimicrobial potency due to increased electron-withdrawing effects, which may stabilize reactive intermediates during enzyme inhibition.

- Methoxy Group Influence : The methoxy group at the 5-position contributes to lipophilicity, improving membrane permeability and bioavailability.

Comparative Analysis with Analogues

A comparative analysis with related compounds reveals varying degrees of biological activity based on structural differences. For instance:

| Compound Name | CAS Number | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | 720666-45-5 | 1.25 | Active against Gram-positive bacteria |

| 6-Chloro-5-methoxypyridin-3-amine | 23456143 | >10 | Reduced activity due to different substitution pattern |

| 3-Amino-5-methoxypyridine | 64436-92-6 | 0.79 | Similar activity but less potent |

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Antibacterial Drug Development : A study explored its use as a lead compound for developing new antibiotics targeting resistant strains of bacteria.

- Cancer Research : Preliminary investigations suggested potential anticancer properties, particularly through modulation of receptor tyrosine kinases involved in tumorigenesis.

Propiedades

IUPAC Name |

2-chloro-5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYALRSRXUGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603442 | |

| Record name | 2-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720666-45-5 | |

| Record name | 2-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.